molecular formula C10H8BrNO3 B1414152 Methyl 3-bromo-5-cyano-2-methoxybenzoate CAS No. 1806059-99-3

Methyl 3-bromo-5-cyano-2-methoxybenzoate

Cat. No.: B1414152
CAS No.: 1806059-99-3
M. Wt: 270.08 g/mol
InChI Key: DXWGGSIZTSRYCY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-cyano-2-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by the introduction of a cyano group. One common method is the bromination of methyl 2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-methoxybenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 3-bromo-2-cyano-5-methoxybenzoate
  • Methyl 2-bromo-5-cyano-3-methoxybenzoate

Uniqueness

Methyl 3-bromo-5-cyano-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a bromine atom, a cyano group, and a methoxy group on the benzene ring provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-7(10(13)15-2)3-6(5-12)4-8(9)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWGGSIZTSRYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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